molecular formula C15H16BrN3O4 B10980609 N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B10980609
M. Wt: 382.21 g/mol
InChI Key: WGWIAPGWRJOAFT-UHFFFAOYSA-N
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Description

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

Scientific Research Applications

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to the biological activity of indole derivatives.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole moiety with a bromine atom and a glycylglycine dipeptide. This unique structure imparts specific biological activities and potential therapeutic applications that are distinct from other indole derivatives .

Biological Activity

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound notable for its unique structural characteristics, which include a brominated indole moiety linked to a glycine unit via a propanoyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and interactions with various biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Indole Moiety : The presence of the bromine atom at the 6-position of the indole ring significantly influences its chemical properties and biological activities.
  • Glycylglycine Backbone : This peptide-like structure may enhance the bioactivity of the compound compared to simpler indole derivatives.
Property Description
Molecular Formula C₁₄H₁₈BrN₂O₃
Molecular Weight 328.21 g/mol
Key Functional Groups Bromine, amide linkages

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Indole derivatives are known for their interactions with bacterial enzymes, particularly cystathionine γ-synthase (bCSE), which is crucial for bacterial survival. Inhibitors derived from 6-bromoindole have shown promise in enhancing the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

Research indicates that compounds with indole structures can exhibit anticancer properties. For instance, derivatives like this compound may act on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanisms of action are still under investigation, but initial findings show that these compounds can disrupt critical signaling pathways involved in tumor growth .

The exact biological mechanisms through which this compound exerts its effects are yet to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.
  • Receptor Interaction : Potential interactions with various receptors could lead to downstream effects that promote therapeutic outcomes.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives based on 6-bromoindole significantly enhanced the sensitivity of bacteria to antibiotics, suggesting a potential role as antibiotic potentiators .
  • Anticancer Activity Assessment : Research involving various human leukemia cell lines showed that indole-based compounds exhibited cytotoxic effects, with some derivatives demonstrating lower IC₅₀ values than their parent compounds .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with its biological targets.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to assess its potential for clinical application.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the structure influence biological activity could lead to more potent derivatives.

Properties

Molecular Formula

C15H16BrN3O4

Molecular Weight

382.21 g/mol

IUPAC Name

2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H16BrN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23)

InChI Key

WGWIAPGWRJOAFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)Br

Origin of Product

United States

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